

Ac-Leu-Arg-AMC for Protease Activity: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ac-Leu-Arg-AMC

Cat. No.: B612774

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Introduction

Ac-Leu-Arg-AMC (Acetyl-Leucyl-Arginyl-7-amino-4-methylcoumarin) is a synthetic fluorogenic substrate widely employed for the detection and quantification of protease activity, particularly those exhibiting trypsin-like specificity. The substrate consists of a tripeptide sequence (Leu-Arg) recognized and cleaved by specific proteases. This cleavage event liberates the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be monitored in real-time to determine enzymatic activity. This guide provides an in-depth overview of the principles, applications, and methodologies associated with the use of **Ac-Leu-Arg-AMC** in protease research and drug discovery.

Principle of the Assay

The fundamental principle of the **Ac-Leu-Arg-AMC** based assay lies in the enzymatic hydrolysis of the amide bond between the arginine (Arg) residue and the AMC fluorophore. In its intact form, the substrate is non-fluorescent. Upon cleavage by a protease, the AMC moiety is released, resulting in a significant increase in fluorescence intensity. This change in fluorescence is directly proportional to the rate of substrate cleavage and, consequently, the activity of the protease. The fluorescence of free AMC is typically measured with excitation wavelengths in the range of 360-380 nm and emission wavelengths between 440-460 nm.^{[1][2]}

Key Characteristics and Applications

Ac-Leu-Arg-AMC is a valuable tool for a variety of applications in protease research, including:

- **Enzyme Kinetics and Characterization:** The substrate is used to determine the kinetic parameters of proteases, such as the Michaelis constant (K_m) and maximum velocity (V_{max}). While specific kinetic constants for **Ac-Leu-Arg-AMC** are not readily available in the literature, it is consistently reported to have a low K_m , indicating a high affinity for its target proteases.[\[3\]](#)[\[4\]](#)
- **High-Throughput Screening (HTS) for Inhibitor Discovery:** The fluorogenic nature of the assay makes it highly amenable to high-throughput screening of large compound libraries to identify potential protease inhibitors. The simplicity and robustness of the assay allow for miniaturization and automation.
- **Routine Measurement of Protease Activity:** This substrate is frequently used to measure the "trypsin-like" activity of the 20S proteasome, a key component of the cellular protein degradation machinery.[\[4\]](#)

Data Presentation

Table 1: Spectral Properties of **Ac-Leu-Arg-AMC** and Cleavage Product

Compound	Excitation Wavelength (nm)	Emission Wavelength (nm)	Quantum Yield
Ac-Leu-Arg-AMC (Intact)	~325	~400	Low
7-Amino-4-methylcoumarin	360 - 380	440 - 460	High

Table 2: General Properties of **Ac-Leu-Arg-AMC**

Property	Value
Molecular Formula	C ₂₄ H ₃₅ N ₇ O ₅
Molecular Weight	517.58 g/mol
Solubility	Soluble in DMSO
Storage	Store at -20°C, protect from light
Purity (Typical)	>95%

Table 3: Comparative Kinetic Parameters of a Similar AMC Substrate

While specific K_m and V_{max} values for **Ac-Leu-Arg-AMC** are not consistently reported, the following data for a similar fluorogenic substrate, Boc-Gln-Ala-Arg-MCA, with trypsin provides a useful reference.

Substrate	Enzyme	K_m (μM)	V_{max} (nmol/L·min ⁻¹)
Boc-Gln-Ala-Arg-MCA	Trypsin	5.99	35270

Data from a study on trypsin activity using a fluorescence peptide substrate.[\[5\]](#)

Experimental Protocols

I. Standard Protease Activity Assay

This protocol provides a general framework for measuring protease activity using **Ac-Leu-Arg-AMC**. Optimal conditions (e.g., buffer pH, enzyme and substrate concentrations) should be determined empirically for each specific protease.

Materials:

- **Ac-Leu-Arg-AMC** substrate
- Dimethyl sulfoxide (DMSO)

- Assay Buffer (e.g., 20 mM Tris, pH 7.5, 50 mM NaCl, 2 mM β -mercaptoethanol)
- Purified protease or cell lysate containing the protease of interest
- Protease inhibitor (for negative control)
- Black 96-well microplate
- Fluorescence microplate reader

Procedure:

- Substrate Preparation: Prepare a stock solution of **Ac-Leu-Arg-AMC** in DMSO (e.g., 10 mM). Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
- Working Solution Preparation: On the day of the experiment, dilute the stock solution to the desired final concentration in the assay buffer. A typical starting concentration range is 10-100 μ M.
- Reaction Setup:
 - Add assay buffer to the wells of a black 96-well plate.
 - Add the enzyme solution (purified protease or cell lysate) to the appropriate wells.
 - For the negative control, pre-incubate the enzyme with a known inhibitor before adding the substrate.
 - Include a substrate-only control (no enzyme) to measure background fluorescence.
- Initiate the Reaction: Add the **Ac-Leu-Arg-AMC** working solution to all wells to start the reaction.
- Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm).

- **Data Acquisition:** Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes).
- **Data Analysis:**
 - Subtract the background fluorescence (substrate-only control) from all readings.
 - Plot the fluorescence intensity versus time. The initial linear portion of the curve represents the initial reaction velocity (V_0).
 - Calculate the protease activity from the slope of this linear phase.

II. High-Throughput Screening (HTS) for Protease Inhibitors

This protocol outlines a typical workflow for screening a compound library for inhibitors of a target protease.

Materials:

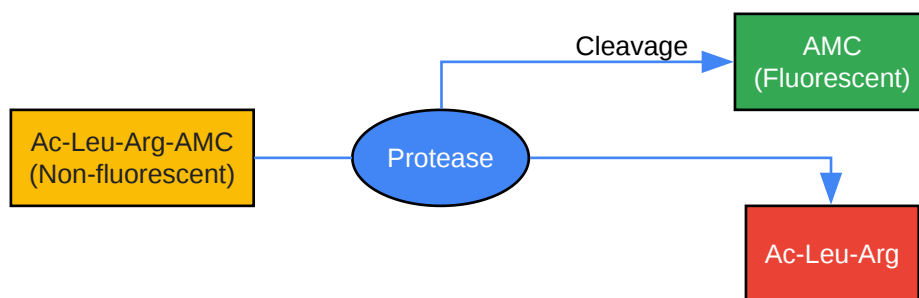
- All materials from the standard protease activity assay.
- Compound library dissolved in DMSO.
- Multi-channel pipettes or automated liquid handling systems.

Procedure:

- **Compound Plating:** Dispense the compounds from the library into the wells of a 96- or 384-well microplate at the desired final screening concentration (e.g., 10 μ M). Include appropriate controls:
 - **Positive Control:** Enzyme + Substrate (no inhibitor).
 - **Negative Control:** Enzyme + Substrate + known potent inhibitor.
 - **Blank:** Substrate only (no enzyme).

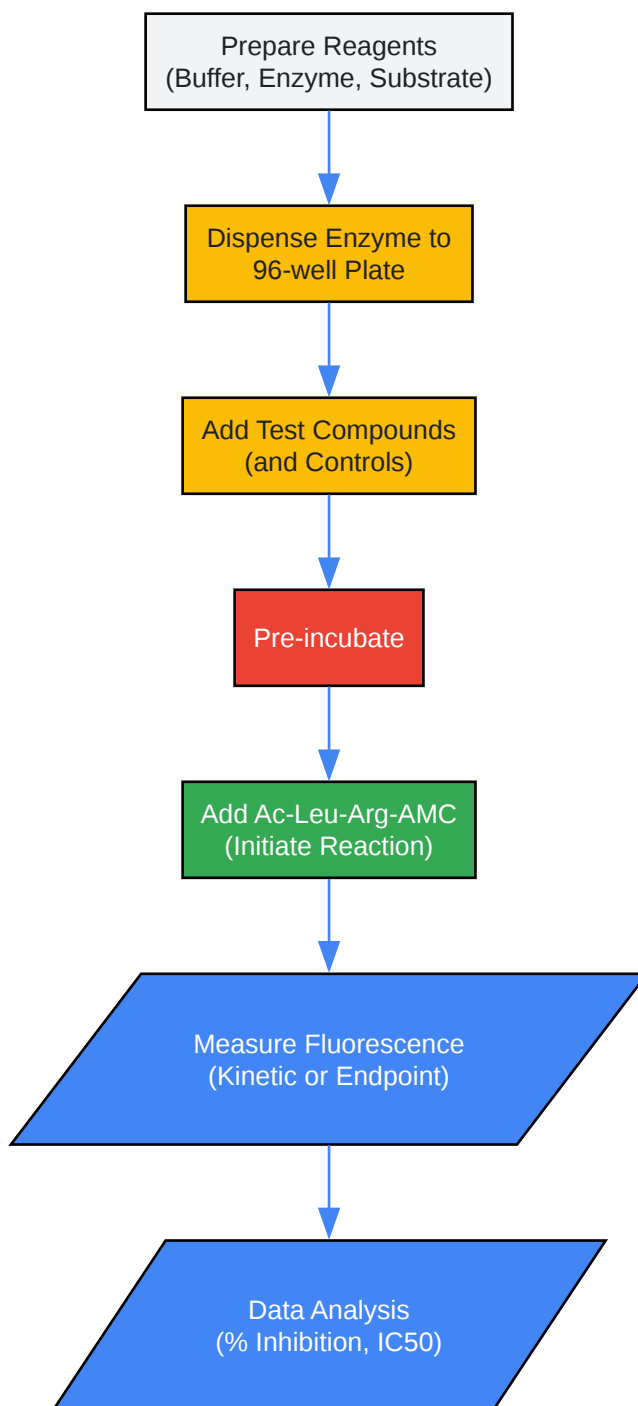
- Enzyme Addition: Add the protease solution to all wells except the blank.
- Pre-incubation: Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.
- Substrate Addition: Add the **Ac-Leu-Arg-AMC** working solution to all wells to initiate the enzymatic reaction.
- Fluorescence Reading: Measure the fluorescence intensity at a single time point (endpoint assay) or kinetically over a short period.
- Data Analysis:
 - Calculate the percent inhibition for each compound using the following formula: % Inhibition = $100 * (1 - (\text{Fluorescence_compound} - \text{Fluorescence_blank}) / (\text{Fluorescence_positive_control} - \text{Fluorescence_blank}))$
 - Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50%).
 - Confirm hits through dose-response experiments to determine their potency (IC₅₀).

Mandatory Visualization



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Caption: Enzymatic cleavage of **Ac-Leu-Arg-AMC** by a protease.



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Caption: A typical workflow for a protease inhibitor screening assay.

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- To cite this document: BenchChem. [Ac-Leu-Arg-AMC for Protease Activity: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b612774#ac-leu-arg-amc-for-protease-activity>]

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